
(E)-N'-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N’-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzylidene group, a benzyloxy substituent, and a pyrazole ring, which contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 2-(benzyloxy)benzaldehyde and 3-cyclopropyl-1H-pyrazole-5-carbohydrazide under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also incorporate continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-N’-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the benzylidene group to a benzyl group.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like halides or amines replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Benzyl derivatives.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
(E)-N’-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific chemical properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of (E)-N’-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The benzylidene group can form covalent bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring can also interact with specific receptors, modulating their signaling pathways. These interactions can lead to various biological effects, such as anti-inflammatory or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
3-(benzylidene)-2-oxo-indoline derivatives: These compounds share the benzylidene group and have been studied for their anticancer properties.
Benzylidene acetals: Used as protecting groups in synthetic organic chemistry.
Uniqueness
(E)-N’-(2-(benzyloxy)benzylidene)-3-cyclopropyl-1H-pyrazole-5-carbohydrazide is unique due to its combination of a benzyloxy group, a benzylidene group, and a pyrazole ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
CAS No. |
1285602-82-5 |
|---|---|
Molecular Formula |
C21H20N4O2 |
Molecular Weight |
360.417 |
IUPAC Name |
5-cyclopropyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H20N4O2/c26-21(19-12-18(23-24-19)16-10-11-16)25-22-13-17-8-4-5-9-20(17)27-14-15-6-2-1-3-7-15/h1-9,12-13,16H,10-11,14H2,(H,23,24)(H,25,26)/b22-13+ |
InChI Key |
ZLVSIPGLNONFKD-LPYMAVHISA-N |
SMILES |
C1CC1C2=CC(=NN2)C(=O)NN=CC3=CC=CC=C3OCC4=CC=CC=C4 |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


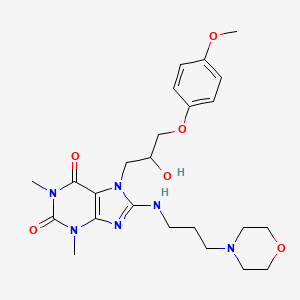
![1-methyl-5-({octahydrocyclopenta[c]pyrrol-2-yl}methyl)-1H-1,2,4-triazole](/img/structure/B2481029.png)

![N-{5-[(2H-1,3-benzodioxol-5-yl)methyl]-3-cyano-4-methylthiophen-2-yl}-2-(naphthalen-1-yl)acetamide](/img/structure/B2481032.png)
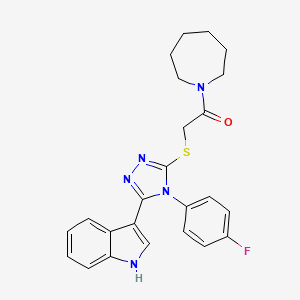
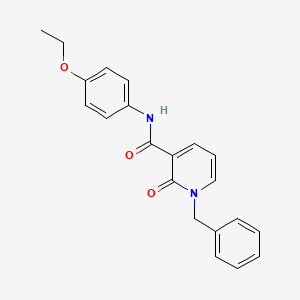
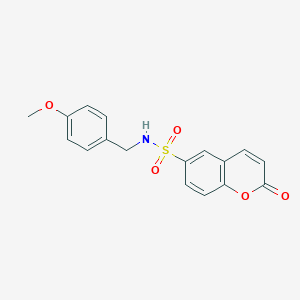
![N-benzyl-5-((2-methyl-1H-benzo[d]imidazol-1-yl)methyl)furan-2-carboxamide](/img/structure/B2481037.png)
![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}ethanediamide](/img/structure/B2481038.png)
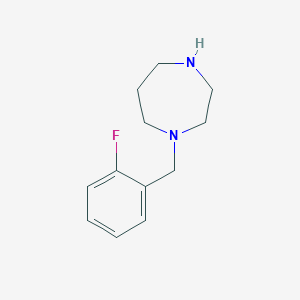
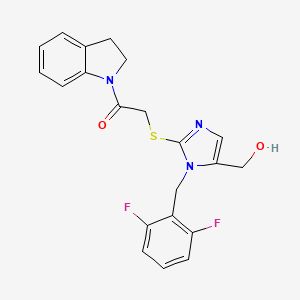
![Cyclopropyl[2-(trifluoromethyl)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B2481042.png)
![4-Methyl-2-[(4-nitrobenzyl)sulfanyl]pyrimidine](/img/structure/B2481044.png)
![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2481045.png)
